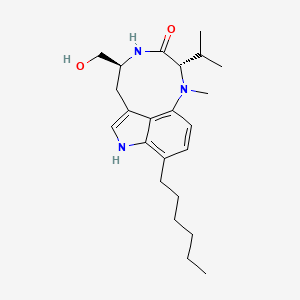
Hexyl inolactam V
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Hexyl inolactam V can be achieved through several routes. One approach involves the use of indolyne intermediates, which display regioselectivity in nucleophilic addition and cycloaddition reactions . Another method involves the total synthesis from known 4-nitrotryptophan derivatives in multiple steps, achieving an overall yield of 49% . Industrial production methods typically involve the use of advanced organic synthesis techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
Hexyl inolactam V undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methyl 4-nitroindole-3-carboxylate and other indole derivatives . The major products formed from these reactions are typically analogs of indolactam V, which retain the core structure but may have different functional groups attached .
Wissenschaftliche Forschungsanwendungen
Hexyl inolactam V has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying indole alkaloid synthesis and reactivity . In biology, it is employed to promote differentiation in stem cell research, particularly in the development of pancreatic cells . In medicine, it is investigated for its potential role in cancer research due to its ability to activate PKC, which is involved in various cellular processes . In industry, it is used in the development of biochemical assays and as a tool for studying protein kinase activity .
Wirkmechanismus
Hexyl inolactam V exerts its effects by binding to the α, β, γ, δ, ε, and η isozymes of protein kinase C with high affinity . This binding activates PKC, leading to the phosphorylation of various downstream targets involved in cellular signaling pathways . The activation of PKC by this compound promotes differentiation and other cellular processes, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Hexyl inolactam V is similar to other indole alkaloids, such as teleocidin B and lyngbyatoxin A, which also activate protein kinase C . this compound is unique in its high affinity for multiple PKC isozymes and its ability to promote differentiation in stem cell research . Other similar compounds include various analogs of indolactam V, which differ in their functional groups but retain the core indole structure .
Eigenschaften
CAS-Nummer |
121706-11-4 |
|---|---|
Molekularformel |
C23H35N3O2 |
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
(10S,13S)-5-hexyl-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one |
InChI |
InChI=1S/C23H35N3O2/c1-5-6-7-8-9-16-10-11-19-20-17(13-24-21(16)20)12-18(14-27)25-23(28)22(15(2)3)26(19)4/h10-11,13,15,18,22,24,27H,5-9,12,14H2,1-4H3,(H,25,28)/t18-,22-/m0/s1 |
InChI-Schlüssel |
VUNWDHPWVKPCIS-AVRDEDQJSA-N |
Isomerische SMILES |
CCCCCCC1=C2C3=C(C=C1)N([C@H](C(=O)N[C@@H](CC3=CN2)CO)C(C)C)C |
Kanonische SMILES |
CCCCCCC1=C2C3=C(C=C1)N(C(C(=O)NC(CC3=CN2)CO)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3R,5S)-3,5-Dimethylpiperazin-1-YL]propan-1-OL](/img/structure/B13745441.png)
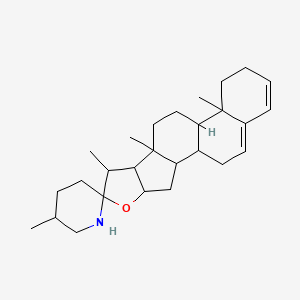
![1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B13745448.png)
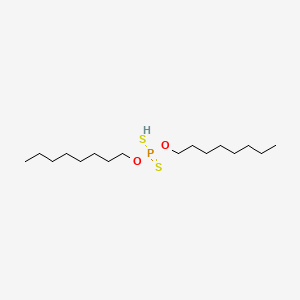
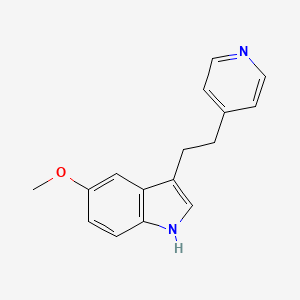

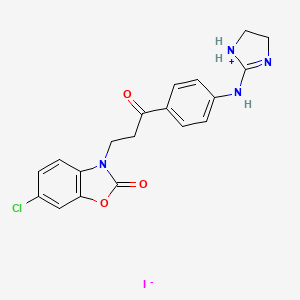

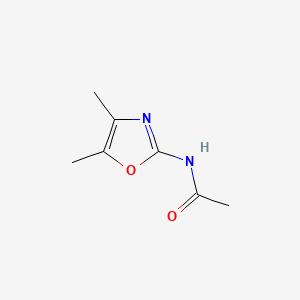

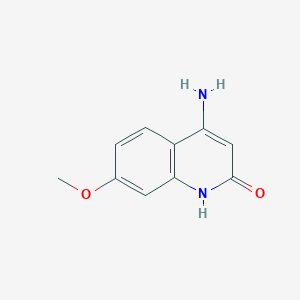
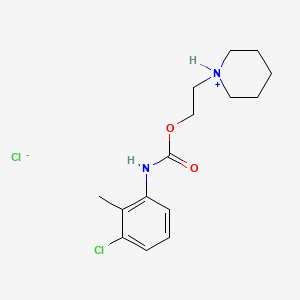
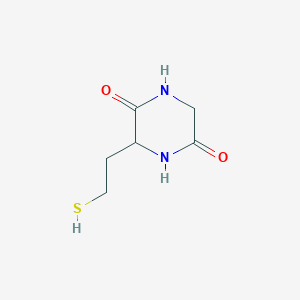
![4-Ethyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13745483.png)
